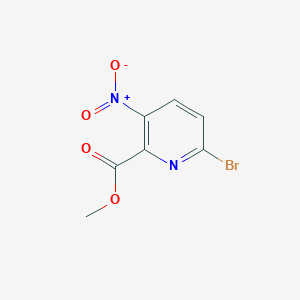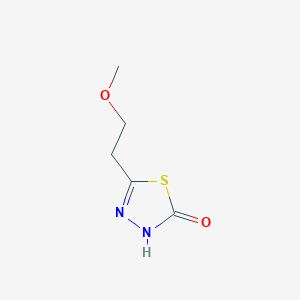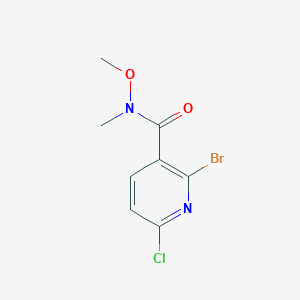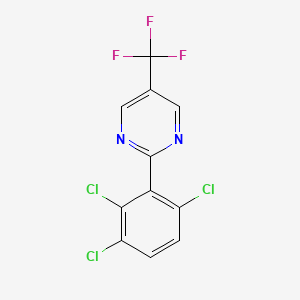
Methyl 6-bromo-3-nitropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-3-nitropicolinate is a chemical compound with the molecular formula C7H5BrN2O4 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a nitro group at the 3rd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-nitropicolinate typically involves a multi-step process. One common method starts with the bromination of methyl picolinate to introduce the bromine atom at the 6th position. This is followed by nitration to add the nitro group at the 3rd position. The reaction conditions for these steps often involve the use of bromine or a brominating agent and a nitrating mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of the reagents involved.
化学反応の分析
Types of Reactions
Methyl 6-bromo-3-nitropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Methyl 6-amino-3-nitropicolinate.
Coupling: Biaryl compounds with extended conjugation.
科学的研究の応用
Methyl 6-bromo-3-nitropicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and surface coatings.
作用機序
The mechanism by which Methyl 6-bromo-3-nitropicolinate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
Methyl 6-bromonicotinate: Similar structure but lacks the nitro group.
Methyl 3-nitropicolinate: Similar structure but lacks the bromine atom.
Methyl 6-chloro-3-nitropicolinate: Similar structure with chlorine instead of bromine.
Uniqueness
Methyl 6-bromo-3-nitropicolinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C7H5BrN2O4 |
|---|---|
分子量 |
261.03 g/mol |
IUPAC名 |
methyl 6-bromo-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3 |
InChIキー |
CWUNCHXCWDTVAR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=N1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)

![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)

![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)


![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)

